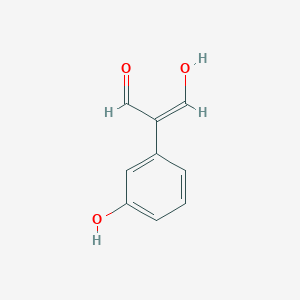

3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal” is a chemical compound with the molecular formula C9H8O3 and a molecular weight of 164.16 . It is also known as 2-(3-hydroxyphenyl)malonaldehyde .

Molecular Structure Analysis

The molecular structure of “3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal” consists of a prop-2-enal group attached to a 3-hydroxyphenyl group . The InChI key for this compound is KYMJBRRTNVYBSY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal” is a powder with a melting point of 135-136 degrees Celsius .Scientific Research Applications

Synthesis and Chemical Characterization

Several studies focus on the synthesis and chemical characterization of compounds similar to "3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal." For instance, the work by Tanaka, Yasuo, and Torii (1989) involves the synthesis of tryptophan precursors and indole derivatives from related compounds through selective conversion processes (Tanaka, Yasuo, & Torii, 1989). This indicates the potential for creating valuable biochemical precursors.

Antimicrobial and Antibacterial Properties

Research by Heath et al. (1998) on 2-hydroxydiphenyl ethers, which share a phenolic structure similar to "3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal," highlights these compounds' broad-spectrum antibacterial properties. They target specific components of fatty acid synthesis in bacteria, suggesting potential applications in developing new antimicrobial agents (Heath et al., 1998).

Chemical Reactivity and Density Functional Theory (DFT) Studies

The chemical reactivity and electronic properties of related compounds have been explored using density functional theory (DFT). Deghady et al. (2021) conducted a detailed study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, demonstrating high chemical reactivity and potential antibacterial activity through molecular docking studies (Deghady et al., 2021). This suggests that compounds like "3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal" could have significant biological and chemical applications.

Corrosion Inhibition

Fouda, Shalabi, and Mohamed (2014) investigated the corrosion inhibition properties of chalcone derivatives on aluminum in acidic solutions. Their findings indicate that such compounds can serve as effective corrosion inhibitors, suggesting potential industrial applications in protecting metals from corrosive environments (Fouda, Shalabi, & Mohamed, 2014).

Bioremediation and Environmental Applications

Chhaya and Gupte (2013) explored the use of a laccase enzyme in the bioremediation of Bisphenol A, a structurally related compound, highlighting the potential of enzymes and related compounds in environmental cleanup efforts. This study underlines the relevance of such compounds in addressing pollution and environmental contamination (Chhaya & Gupte, 2013).

properties

IUPAC Name |

(Z)-3-hydroxy-2-(3-hydroxyphenyl)prop-2-enal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-5-8(6-11)7-2-1-3-9(12)4-7/h1-6,10,12H/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRETWWDRJUWTBT-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=CO)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C(=C/O)/C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970838.png)

![methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2970839.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2970848.png)

![N-(2-Methoxyphenyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2970853.png)

![2-(4-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2970857.png)